molecular formula C7H17NO B8431081 Diethylamino-propanol

Diethylamino-propanol

Cat. No.: B8431081
M. Wt: 131.22 g/mol
InChI Key: VKKTUDKKYOOLGG-UHFFFAOYSA-N
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Description

Diethylamino-propanol (C₇H₁₇NO) is an amino alcohol characterized by a three-carbon propanol backbone substituted with a diethylamino group. While its exact structural isomerism varies depending on synthesis routes, it is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in esterification reactions for producing analgesic and anti-inflammatory agents . Unlike its shorter-chain analog, diethylaminoethanol (DEAE), this compound’s extended carbon chain may enhance lipophilicity, influencing its reactivity and pharmacokinetic properties.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-(diethylamino)propan-1-ol

InChI

InChI=1S/C7H17NO/c1-4-7(9)8(5-2)6-3/h7,9H,4-6H2,1-3H3

InChI Key

VKKTUDKKYOOLGG-UHFFFAOYSA-N

Canonical SMILES

CCC(N(CC)CC)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Diethylamino-propanol plays a crucial role in pharmaceutical development. It is utilized as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders. Research indicates that this compound may influence neurotransmitter systems, which is vital for understanding brain function and developing treatments for mental health conditions .

Case Study: Neuropharmacology

A study explored the effects of this compound derivatives on neurotransmitter activity, suggesting potential therapeutic applications in treating anxiety and depression. The findings indicated that these compounds could modulate serotonin levels, thus enhancing mood regulation.

Chemical Synthesis and Polymerization

This compound has been employed as a catalyst in the polymerization of lactide, which is essential for producing biodegradable polymers. This application is particularly relevant in the development of sustainable materials that can reduce environmental impact .

Case Study: Biodegradable Polymers

In a comprehensive investigation, researchers developed a model system using this compound to polymerize racemic lactide. The study demonstrated that the compound facilitated controlled polymerization, leading to high molecular weight polymers suitable for medical applications such as sutures and drug delivery systems .

CO2 Capture Technology

Recent studies have highlighted the potential of this compound in carbon dioxide capture technologies. It has been tested as part of biphasic solvent systems that enhance CO2 absorption efficiency while reducing regeneration heat .

Performance Metrics

  • Phase Separation Efficiency: Achieved a CO2-rich phase loading of up to 5.07 mol/L.
  • Desorption Rate Improvement: Enhanced by 106.7% compared to conventional solvents.
  • Regeneration Efficiency: Reached up to 71.8% within 60 minutes .

Agrochemical Applications

The compound is also being investigated for its potential use in agrochemicals, particularly in developing pest control agents. Its ability to interact with biological systems makes it a candidate for enhancing crop protection strategies .

Material Science Applications

In material science, this compound contributes to formulating specialty chemicals and materials with enhanced properties. Its reactivity allows for modifications that improve material performance in various applications .

Analytical Chemistry

This compound is utilized in analytical methods for detecting and quantifying specific compounds, providing valuable data for quality control across different industries. Its role in analytical chemistry underscores its versatility and importance in research settings .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings/Case Studies
PharmaceuticalIntermediate in drug synthesis targeting neurological disordersModulates neurotransmitter systems; potential treatments for anxiety and depression
Chemical SynthesisCatalyst for lactide polymerizationFacilitates controlled polymerization; produces biodegradable polymers
CO2 CaptureComponent of biphasic solvents for CO2 absorptionImproved desorption rates and regeneration efficiency
AgrochemicalDevelopment of pest control agentsEnhances crop protection strategies
Material ScienceFormulation of specialty chemicalsContributes to innovative products with enhanced properties
Analytical ChemistryDetection and quantification methodsValuable data for quality control

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The primary structural distinction between diethylamino-propanol and related compounds lies in the alcohol backbone and substituent groups:

Compound Backbone Substituents Key Structural Features
This compound Propanol N,N-diethylamino group Longer chain may increase lipophilicity
Diethylaminoethanol (DEAE) Ethanol N,N-diethylamino group Shorter chain, higher polarity
1-(Ethylamino)-3-phenoxy-2-propanol Propanol Ethylamino + phenoxy groups Complex substituents alter reactivity

DEAE (C₆H₁₅NO) features an ethanol backbone, while this compound’s propanol backbone (C₇H₁₇NO) introduces steric and electronic differences. Compounds like 1-(Ethylamino)-3-phenoxy-2-propanol (C₁₄H₂₃NO₃) further illustrate how substituents diversify applications .

Physicochemical Properties

Available data for DEAE are well-documented, whereas this compound’s properties are inferred from structural analogs:

Property This compound Diethylaminoethanol (DEAE) 1-(Ethylamino)-3-phenoxy-2-propanol
Molecular Weight ~131.22 (calculated) 117.19 253.34
CAS Number Not explicitly listed 100-37-8 109632-08-8
Solubility Likely polar aprotic solvents Miscible in water, polar solvents Limited data (lipophilic due to phenoxy group)
Boiling Point Not documented 163°C Not documented

DEAE’s higher polarity facilitates solubility in aqueous systems, while this compound’s extended chain may favor organic phases. The phenoxy derivative’s bulkier structure reduces solubility in polar solvents .

Q & A

Q. What experimental design strategies ensure high-purity synthesis of diethylamino-propanol?

Methodological Answer: To optimize synthesis, use a factorial design to test variables (e.g., temperature, catalyst concentration, reaction time) and quantify their effects on yield and purity. Employ techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) for real-time purity assessment. Include control experiments to isolate side reactions, and validate results through triplicate trials. Post-synthesis, use recrystallization or distillation for purification, followed by spectroscopic confirmation (e.g., NMR, IR) .

Basic Research Question

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer: Adopt a multi-modal analytical approach:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for ethyl and propanol groups, comparing with reference spectra.
  • Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., -OH, -NH).
  • HPLC/GC: Quantify purity and detect trace impurities.
    Cross-validate results with computational models (e.g., density functional theory for IR/NMR predictions) to resolve ambiguities .

Basic Research Question

Q. How can preliminary toxicity assessments of this compound be conducted in vitro?

Methodological Answer: Use cell viability assays (e.g., MTT or neutral red uptake) on human cell lines (e.g., HepG2 for hepatic toxicity). Include dose-response curves to determine IC₅₀ values. Pair with Ames tests for mutagenicity screening. Ensure controls (solvent-only and positive/negative controls) are included to validate assay conditions. Document protocols adhering to OECD guidelines for reproducibility .

Advanced Research Question

Q. How to resolve contradictions in kinetic data for this compound’s reaction mechanisms?

Methodological Answer: Apply multi-method validation :

  • Use stopped-flow spectroscopy for rapid kinetic measurements.
  • Compare with computational simulations (e.g., molecular dynamics or DFT) to model transition states.
  • Perform isotopic labeling (e.g., deuterium) to track proton transfer steps.
    Statistically analyze discrepancies (e.g., ANOVA for inter-method variability) and refine hypotheses iteratively. Publish raw datasets to enable meta-analyses .

Advanced Research Question

Q. What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer: Combine docking studies (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to assess binding affinities and conformational stability. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding constants. Cross-reference with structural databases (e.g., PDB) to identify homologous systems .

Advanced Research Question

Q. How to evaluate this compound’s stability under varying physicochemical conditions?

Methodological Answer: Design accelerated stability studies:

  • Expose samples to stressors (e.g., pH extremes, UV light, humidity).
  • Monitor degradation via LC-MS and quantify degradation products.
  • Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions.
    Use principal component analysis (PCA) to identify dominant degradation pathways .

Methodological Guidance

How to align research questions with the PICO and FINER frameworks?

Methodological Answer:

  • PICO Framework : Define P opulation (e.g., reaction systems or biological models), I ntervention (e.g., catalytic conditions), C omparison (e.g., alternative catalysts), and O utcome (e.g., yield, toxicity).
  • FINER Criteria : Ensure questions are F easible (resources available), I nteresting (addresses knowledge gaps), N ovel (avoids redundancy), E thical (complies with safety protocols), and R elevant (theoretical/practical significance).
    Refine questions through peer feedback and pilot studies .

Methodological Guidance

Q. How to implement data triangulation in this compound research?

Methodological Answer: Combine experimental , computational , and literature-derived data to cross-validate findings:

  • Compare experimental NMR results with quantum-chemical calculations.
  • Contrast toxicity data with existing databases (e.g., PubChem, TOXNET).
  • Use systematic reviews to contextualize contradictions (e.g., meta-regression for heterogeneity analysis).
    Document discrepancies transparently and propose mechanistic hypotheses for further testing .

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